molecular formula C13H17NO2 B11789392 2-(2-Methoxyphenyl)piperidine-1-carbaldehyde

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde

Cat. No.: B11789392
M. Wt: 219.28 g/mol
InChI Key: SHUMXPMIEVZISD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by a piperidine ring substituted with a methoxyphenyl group and an aldehyde functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)piperidine-1-carbaldehyde typically involves the reaction of 2-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 2-methoxybenzaldehyde reacts with the amine group of piperidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: 2-(2-Methoxyphenyl)piperidine-1-carboxylic acid.

    Reduction: 2-(2-Methoxyphenyl)piperidine-1-methanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, influencing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)piperidine-1-carbaldehyde
  • 2-(2-Chlorophenyl)piperidine-1-carbaldehyde
  • 2-(2-Nitrophenyl)piperidine-1-carbaldehyde

Uniqueness

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds with different substituents, such as hydroxy, chloro, or nitro groups, which may exhibit different chemical and biological properties .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)piperidine-1-carbaldehyde

InChI

InChI=1S/C13H17NO2/c1-16-13-8-3-2-6-11(13)12-7-4-5-9-14(12)10-15/h2-3,6,8,10,12H,4-5,7,9H2,1H3

InChI Key

SHUMXPMIEVZISD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2C=O

Origin of Product

United States

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